2-Bromopentan-3-one 2-Bromopentan-3-one
Brand Name: Vulcanchem
CAS No.: 815-52-1
VCID: VC1974977
InChI: InChI=1S/C5H9BrO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3
SMILES: CCC(=O)C(C)Br
Molecular Formula: C5H9BrO
Molecular Weight: 165.03 g/mol

2-Bromopentan-3-one

CAS No.: 815-52-1

Cat. No.: VC1974977

Molecular Formula: C5H9BrO

Molecular Weight: 165.03 g/mol

* For research use only. Not for human or veterinary use.

2-Bromopentan-3-one - 815-52-1

Specification

CAS No. 815-52-1
Molecular Formula C5H9BrO
Molecular Weight 165.03 g/mol
IUPAC Name 2-bromopentan-3-one
Standard InChI InChI=1S/C5H9BrO/c1-3-5(7)4(2)6/h4H,3H2,1-2H3
Standard InChI Key VUDTYIUNUSPULX-UHFFFAOYSA-N
SMILES CCC(=O)C(C)Br
Canonical SMILES CCC(=O)C(C)Br

Introduction

Physical and Chemical Properties

2-Bromopentan-3-one is a yellow liquid with a molecular formula of C5H9BrO and a molecular weight of 165.03 g/mol . It features a bromine atom at the alpha position (C-2) relative to the carbonyl group at C-3. The compound is characterized by its specific structural arrangement, with the carbonyl group positioned between two carbon chains of different lengths.

Basic Physical Properties

The following table summarizes the essential physical and chemical properties of 2-bromopentan-3-one:

PropertyValue
Molecular FormulaC5H9BrO
Molecular Weight165.03 g/mol
Physical StateLiquid
ColorYellow
Boiling Point55°C
CAS Number815-52-1
IUPAC Name2-bromopentan-3-one
InChI KeyVUDTYIUNUSPULX-UHFFFAOYSA-N
SMILES NotationCCC(=O)C(C)Br

Structural Characteristics

2-Bromopentan-3-one contains a carbonyl group (C=O) at the third carbon position and a bromine atom at the second carbon position. This structural arrangement creates a reactive α-haloketone system, where both the carbonyl group and the carbon-bromine bond serve as reactive centers for various chemical transformations. The molecule has an ethyl group attached to the carbonyl carbon and a brominated methyl group on the other side of the carbonyl .

Stereochemistry

The compound features a stereogenic center at the C-2 position where the bromine atom is attached. This results in two stereoisomers:

  • (R)-2-Bromopentan-3-one (CID: 28397344)

  • (S)-2-Bromopentan-3-one (CID: 642050)

These stereoisomers have identical chemical properties but differ in their three-dimensional spatial arrangements, which can be significant in stereoselective reactions and biological interactions .

Synthesis and Preparation Methods

Several methods have been developed for the synthesis of 2-bromopentan-3-one, with alpha-bromination of the corresponding ketone being the most common approach.

Laboratory Synthesis

The most straightforward synthesis method involves the direct bromination of pentan-3-one. This reaction typically proceeds through the following steps:

  • Formation of the enol or enolate intermediate from pentan-3-one

  • Electrophilic attack by bromine on the electron-rich carbon of the enol(ate)

  • Formation of the alpha-brominated product

The reaction generally requires controlled conditions to ensure selective bromination at the desired position. Common reaction conditions include:

  • Use of bromine (Br2) as the brominating agent

  • Catalysts such as iron (Fe) or aluminum bromide (AlBr3)

  • Controlled temperature conditions to optimize selectivity

  • Careful monitoring to prevent over-bromination

A similar approach can be observed in the synthesis of structurally related compounds, such as 2-bromo-3-methylpropiophenone, where the ketone is treated with bromine in dichloromethane under an inert atmosphere .

Industrial Production

Industrial production of 2-bromopentan-3-one follows similar principles to laboratory synthesis but employs larger-scale equipment and more rigorous control measures. Key aspects of industrial production include:

  • Optimized reaction conditions to maximize yield and purity

  • Careful temperature and concentration control

  • Efficient purification methods, primarily distillation or recrystallization

  • Quality control procedures to ensure consistent product specifications

Chemical Reactivity

2-Bromopentan-3-one exhibits diverse reactivity patterns characteristic of α-bromoketones, making it a valuable building block in organic synthesis.

Nucleophilic Substitution Reactions

The bromine atom at the alpha position is susceptible to nucleophilic substitution reactions. Various nucleophiles can replace the bromine atom:

  • Hydroxide (OH-) to form α-hydroxy ketones

  • Cyanide (CN-) to form α-cyano ketones

  • Amines (NH2-) to form α-amino ketones

  • Thiolates (RS-) to form α-thio ketones

Question 13 from an organic chemistry textbook demonstrates this reactivity, showing how 2-bromopentan-3-one (CH3CH2COCHBrCH3) reacts with nucleophiles such as Li2CO3/LiBr in DMF, ethylamine (CH3CH2NH2), and methanethiol (CH3SH) to form various substitution products .

Reduction Reactions

The carbonyl group in 2-bromopentan-3-one can undergo reduction to form the corresponding alcohol. Common reducing agents include:

  • Sodium borohydride (NaBH4) for selective reduction of the carbonyl

  • Lithium aluminum hydride (LiAlH4) for more powerful reduction capabilities

Cycloaddition Reactions

A particularly interesting application of 2-bromopentan-3-one is its use in cycloaddition reactions. Research has demonstrated its effectiveness in (4+3) cycloaddition reactions with various substrates, such as 2-vinylindoles and furoindoles .

For example, in a study published in the Journal of Organic Chemistry, 2-bromopentan-3-one (designated as 2c) was used in a (4+3) cycloaddition reaction with 2-vinylindoles to synthesize cyclohepta[b]indoles. The reaction required 2,2,2-trifluoroethanol (TFE) as the solvent and resulted in good yields of the desired cycloadducts .

Oxyallyl Cation Formation

The mechanism of many reactions involving 2-bromopentan-3-one proceeds through the formation of oxyallyl cation intermediates. These highly reactive species are formed when a base removes the acidic alpha hydrogen, followed by loss of the bromide leaving group. The resulting oxyallyl cation can then participate in various reactions, including:

  • Cycloadditions

  • Nucleophilic additions

  • Rearrangements

Applications and Uses

2-Bromopentan-3-one finds applications across multiple domains due to its versatile reactivity profile.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis for the preparation of:

  • Complex organic molecules

  • Heterocyclic compounds

  • Functionalized ketones

  • Pharmaceutical precursors

Its role in the synthesis of cyclohepta[b]indoles demonstrates its utility in constructing complex molecular frameworks through cycloaddition chemistry .

Scientific Research

In scientific research, 2-bromopentan-3-one is employed for:

  • Studies on reaction mechanisms

  • Investigation of stereoselectivity in organic reactions

  • Development of new synthetic methodologies

  • Understanding the reactivity of α-haloketones

Industrial Applications

Industrial applications include:

  • Production of specialty chemicals

  • Use as a reagent in chemical manufacturing processes

  • Preparation of intermediates for various industrial products

Comparison with Similar Compounds

2-Bromopentan-3-one belongs to a family of α-bromoketones, each with distinct characteristics that influence their reactivity and applications.

Related Brominated Ketones

Several related compounds demonstrate similar yet distinctive properties:

  • 3-Bromopentan-2-one: A positional isomer with the bromine at C-3 instead of C-2, changing the reactivity pattern

  • 2-Bromo-3,3,3-trifluoropropene: Contains a trifluoromethyl group that significantly alters electronic properties

  • 2-Bromo-3-methylpropiophenone: Has an aromatic group attached to the carbonyl, influencing both physical properties and reactivity

The distinctive feature of 2-bromopentan-3-one is its specific bromination at the second carbon position and the presence of a carbonyl group at the third position. This structural arrangement confers unique reactivity compared to other brominated ketones, particularly in terms of selectivity in various chemical transformations.

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